(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid
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Overview
Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid typically involves the protection of the amino group using the Fmoc group. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions using piperidine, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Piperidine in dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of free amine after Fmoc removal
Scientific Research Applications
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis for the protection of amino groups.
Biology: Utilized in the synthesis of peptides and proteins for biological studies.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-(9H-Fluoren-2-ylmethoxycarbonyloxy)succinimide
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tetrahydropyran-4-yl-propanoic acid is unique due to its specific structure that combines the Fmoc protecting group with a tetrahydropyran ring. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the field of organic chemistry .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxan-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)21(13-15-9-11-28-12-10-15)24-23(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBOWNFASFNHK-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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